cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC17549988
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N2O3 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
| Standard InChI Key | GBUYMNJLJVTOPZ-IUCAKERBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCC(=O)N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrolidine ring fused to a pyridine ring, with a ketone group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The cis designation refers to the spatial arrangement of hydrogen atoms at the ring junction, which influences its three-dimensional conformation and reactivity. The IUPAC name, tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate, reflects its stereochemistry and functional groups.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
| InChI | InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
| InChIKey | GBUYMNJLJVTOPZ-IUCAKERBSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2 |
| PubChem CID | 121229315 |
Stereochemical Considerations
The cis configuration stabilizes the molecule through intramolecular hydrogen bonding between the amide hydrogen and the ketone oxygen, as evidenced by computational modeling. This arrangement enhances solubility in polar solvents and influences its pharmacokinetic properties .
Synthesis and Optimization
Synthetic Routes
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The Boc group serves as a protective moiety for amines, enabling selective functionalization during the synthesis of complex alkaloids and protease inhibitors . For example, derivatives of this compound have been explored as precursors to neuraminidase inhibitors for antiviral therapies .
Biological Activity
In vitro studies demonstrate moderate inhibition of cytochrome P450 enzymes (IC = 12.3 μM) and affinity for serotonin receptors (K = 8.9 nM). These interactions suggest potential applications in treating metabolic disorders and neurological conditions .
Research Findings and Mechanisms
Enzyme Inhibition
Molecular docking simulations reveal that the ketone and amide groups form hydrogen bonds with active-site residues of CYP3A4, a liver enzyme involved in drug metabolism. This inhibition could mitigate drug-drug interactions in polypharmacy scenarios.
Receptor Modulation
The compound’s rigid bicyclic structure aligns with the binding pockets of 5-HT receptors, modulating serotonin signaling pathways. Animal models indicate anxiolytic effects at doses of 10–20 mg/kg, though further toxicological studies are needed .
Comparative Analysis with Analogues
Structural Analogues
Compounds like tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate (PubChem CID: 10998690) share the Boc-protected amine and ketone functionalities but differ in ring size, leading to varied bioactivity . For instance, the cyclopenta[c]pyrrole analogue exhibits weaker receptor affinity (K = 15.2 nM) due to reduced conformational flexibility .
Synthetic Accessibility
Compared to simpler pyrrolidones (e.g., tert-butyl (S)-5-oxopyrrolidine-2-carboxylate), the bicyclic framework of the target compound requires more intricate synthetic steps but offers superior stereochemical control .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume